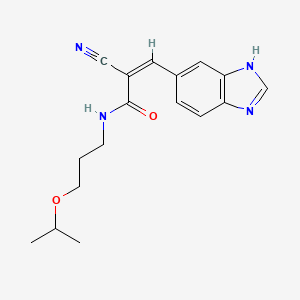

![molecular formula C12H8Cl2O5S B2965872 5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid CAS No. 897765-60-5](/img/structure/B2965872.png)

5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

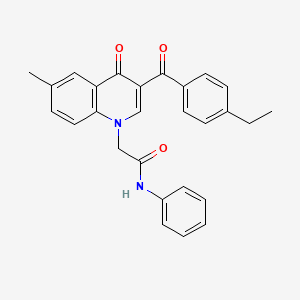

“5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” is an organic compound . It belongs to the class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular formula of “this compound” is C12H8Cl2O5S . It has an average mass of 335.160 Da and a monoisotopic mass of 333.946960 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C12H8Cl2O5S . It has an average mass of 335.160 Da and a monoisotopic mass of 333.946960 Da .科学的研究の応用

Synthesis and Chemical Properties

Research on related sulfonamide and furoic acid derivatives highlights their importance in the synthesis of complex molecules and their applications in developing materials with unique properties. For instance, the synthesis of sulfonamides and their antiviral activities indicate the potential of sulfonamide derivatives in pharmaceutical applications (Chen et al., 2010). Additionally, the work on 5-substituted-2,5-dihydro-2-furoic acids showcases the versatility of furoic acid derivatives in organic synthesis, offering pathways to novel compounds with distinct spectroscopic properties (Masamune, Ono, & Matsue, 1975).

Applications in Material Science and Catalysis

The development of new materials, such as sulfonated polymers for proton exchange membranes, underscores the application of sulfonate groups in enhancing the functionality of polymeric materials, with implications for energy and environmental technologies (Ghassemi & McGrath, 2004). Similarly, the catalytic properties of sulfonated graphene oxide in biofuel production from 5-(hydroxymethyl)-2-furfural highlight the role of sulfonated materials in sustainable chemistry and fuel synthesis (Antunes et al., 2014).

Medicinal Chemistry and Drug Design

In medicinal chemistry, sulfone and furan derivatives are explored for their biological activities and potential as drug candidates. For example, tetrazole derivatives, containing sulfone groups, have been investigated for their interactions with biological targets, providing insights into drug design strategies (Al-Hourani et al., 2015).

作用機序

Target of Action

The primary target of 5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid is the N-terminal methionine of nascent proteins . This compound interacts with these proteins and often cleaves the N-terminal methionine when the second residue in the primary sequence is small and uncharged .

Mode of Action

This compound interacts with its targets by removing the N-terminal methionine from nascent proteins . This interaction results in changes to the protein structure, potentially altering its function.

Biochemical Pathways

It is known that the removal of the n-terminal methionine can have significant effects on protein function . This could potentially affect a variety of biochemical pathways, depending on the specific proteins targeted.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By removing the N-terminal methionine from nascent proteins, the compound can potentially alter protein function . This could result in a variety of cellular effects, ranging from changes in cell signaling to alterations in cell structure or function.

将来の方向性

The future directions in the study and application of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” and similar compounds could involve further exploration of the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key process in the synthesis of such compounds and offers a wide range of possibilities for the development of new organic compounds .

特性

IUPAC Name |

5-[(2,6-dichlorophenyl)sulfonylmethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O5S/c13-8-2-1-3-9(14)11(8)20(17,18)6-7-4-5-10(19-7)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHVBUYUARLTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)CC2=CC=C(O2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)

![1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one](/img/structure/B2965796.png)

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2965802.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2965804.png)

![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)